![molecular formula C14H11FO3 B6374235 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% CAS No. 1261993-56-9](/img/structure/B6374235.png)
3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95%
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Overview
Description
3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% (3-F-5-MCPP) is a halogenated phenol compound with a wide range of potential applications in synthetic organic chemistry, biochemistry, and pharmaceuticals. 3-F-5-MCPP has been studied extensively in the laboratory and is used as a model compound to study the effects of halogenation on phenolic compounds.
Scientific Research Applications
3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% has been studied extensively in the laboratory for its potential applications in synthetic organic chemistry, biochemistry, and pharmaceuticals. It has been used as a model compound to study the effects of halogenation on phenolic compounds. In addition, 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% has been used as a starting material for the synthesis of novel compounds with potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% is not yet fully understood. However, it is believed that the halogenation of the phenolic ring of 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% leads to an increase in the reactivity of the compound, allowing it to interact with other molecules more readily. This increased reactivity is thought to be responsible for the biological effects of 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% have been studied in several laboratory studies. These studies have shown that 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% has antioxidant and anti-inflammatory activities, as well as potential anticancer activity. 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% in laboratory experiments include its relatively low cost, its stability in aqueous solutions, and its potential as a starting material for the synthesis of novel compounds. The main limitation of using 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% in laboratory experiments is its low solubility in organic solvents.
Future Directions
The potential future directions of research on 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% include further investigation of its mechanism of action, its potential therapeutic applications, and its potential as a starting material for the synthesis of novel compounds. Additionally, further research is needed to identify potential methods for increasing the solubility of 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% in organic solvents.
Synthesis Methods
3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95% can be synthesized by a variety of methods, including oxidation of 3-fluoro-5-methoxybenzaldehyde, reaction of 3-fluoro-5-methoxybenzyl bromide with potassium carbonate, and reaction of 3-fluoro-5-methoxybenzyl chloride with sodium hydroxide. The most common method is the reaction of 3-fluoro-5-methoxybenzyl chloride with sodium hydroxide in aqueous solution. This reaction results in the formation of 3-Fluoro-5-(4-methoxycarbonylphenyl)phenol, 95%, along with a small amount of sodium chloride as a byproduct.
properties
IUPAC Name |
methyl 4-(3-fluoro-5-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-12(15)8-13(16)7-11/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUHCYBSIFUJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684368 |
Source
|
Record name | Methyl 3'-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-56-9 |
Source
|
Record name | Methyl 3'-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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